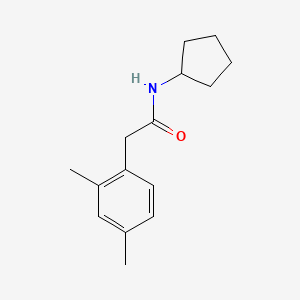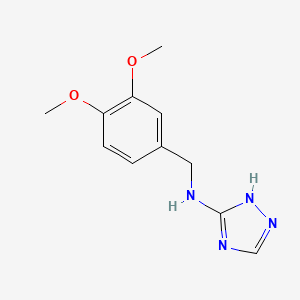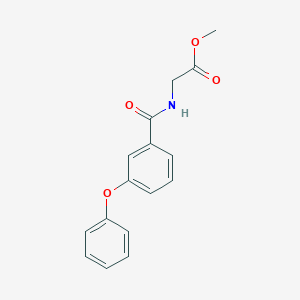![molecular formula C19H21FN2O3 B5353268 N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide](/img/structure/B5353268.png)
N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-fluorophenoxy)ethyl]-4-(4-morpholinyl)benzamide, commonly known as F13640, is a chemical compound that has been extensively studied for its potential therapeutic applications. F13640 is a selective antagonist of the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders.
科学的研究の応用
F13640 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction. F13640 has been shown to have a selective affinity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. F13640 has also been studied for its potential to modulate the reward system in the brain, which is involved in drug addiction and other compulsive behaviors.
作用機序
F13640 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction in this system has been implicated in several neurological and psychiatric disorders. By blocking the dopamine D3 receptor, F13640 modulates the activity of the mesolimbic system, which may have therapeutic implications for these disorders.
Biochemical and Physiological Effects
F13640 has been shown to have several biochemical and physiological effects in preclinical studies. F13640 has been shown to reduce the release of dopamine in the mesolimbic system, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. F13640 has also been shown to reduce the expression of several genes that are involved in the regulation of dopamine signaling, suggesting that it may have broader effects on the dopaminergic system.
実験室実験の利点と制限
F13640 has several advantages for lab experiments, including its high purity and yield, and its selective affinity for the dopamine D3 receptor. However, F13640 also has several limitations, including its poor solubility in water and its potential for off-target effects. These limitations should be taken into account when designing experiments with F13640.
将来の方向性
There are several future directions for research on F13640. One area of interest is the potential therapeutic applications of F13640 in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of F13640 in preclinical and clinical trials. Another area of interest is the development of new compounds that have improved pharmacokinetic and pharmacodynamic properties compared to F13640. These compounds may have greater therapeutic potential and fewer limitations for lab experiments. Overall, F13640 is a promising compound that has the potential to advance our understanding and treatment of several neurological and psychiatric disorders.
合成法
The synthesis of F13640 involves several steps, including the reaction of 4-fluorophenol with ethylene oxide, followed by the reaction of the resulting product with 4-(4-morpholinyl)benzoyl chloride. The final product is obtained after purification by column chromatography. The synthesis of F13640 has been optimized to yield high purity and yield, making it suitable for further research and development.
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c20-16-3-7-18(8-4-16)25-12-9-21-19(23)15-1-5-17(6-2-15)22-10-13-24-14-11-22/h1-8H,9-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRKJTLSTXUHIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![{1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B5353196.png)

![4-methyl-5-phenyl-N-[(1S*,2R*)-2-(tetrahydro-2H-pyran-4-ylamino)cyclobutyl]-2-thiophenecarboxamide](/img/structure/B5353223.png)

![N-{3-(2-chlorophenyl)-2-[(4-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5353232.png)
![5-[4-(diethylamino)phenyl]-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5353239.png)
![methyl 3-[(2-chloro-4-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5353242.png)

![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]morpholine-2-carboxamide](/img/structure/B5353258.png)
![2-[(3-methoxypropyl)amino]-3-{[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5353265.png)

![7-(2,4-dimethoxyphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5353282.png)
![1-[6-(1-piperidinyl)-3-pyridazinyl]azepane](/img/structure/B5353288.png)
![N,1'-dimethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5353298.png)
